Cas no 93022-07-2 (1-(4-phenylphenyl)cyclopropane-1-carboxylic acid)

1-(4-phenylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-substituted biphenyl carboxylic acid derivative, characterized by its rigid molecular structure and functional carboxyl group. This compound is of interest in pharmaceutical and materials chemistry due to its potential as a building block for synthetic intermediates. The cyclopropane ring enhances steric and electronic properties, while the biphenyl moiety contributes to aromatic stability. The carboxylic acid group allows for further derivatization, making it versatile for applications such as ligand design or polymer modification. Its structural features may also influence biological activity, rendering it useful in medicinal chemistry research. High purity and well-defined synthesis routes ensure reproducibility for industrial and academic use.
1-(4-phenylphenyl)cyclopropane-1-carboxylic acid structure
93022-07-2 structure
Product name:1-(4-phenylphenyl)cyclopropane-1-carboxylic acid
CAS No:93022-07-2
MF:C16H14O2
MW:238.281164646149
MDL:MFCD11848888
CID:2736937
PubChem ID:21552263

1-(4-phenylphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Biphenylyl)cyclopropanecarboxylic acid
    • 1-(4-biphenylyl)-cyclopropanecarboxylic acid
    • SY226049
    • 1-(biphenyl-4-yl)cyclopropanecarboxylic acid
    • A916285
    • 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid
    • MDL: MFCD11848888
    • Inchi: 1S/C16H14O2/c17-15(18)16(10-11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
    • InChI Key: HECJEJBAKHEDSP-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC(C3C=CC=CC=3)=CC=2)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 305
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.3

1-(4-phenylphenyl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM472796-250mg
1-(4-Biphenylyl)cyclopropanecarboxylic Acid
93022-07-2 95%+
250mg
$213 2024-07-19
Enamine
EN300-1862794-1.0g
1-(4-phenylphenyl)cyclopropane-1-carboxylic acid
93022-07-2
1g
$986.0 2023-06-02
Chemenu
CM472796-1g
1-(4-Biphenylyl)cyclopropanecarboxylic Acid
93022-07-2 95%+
1g
$471 2024-07-19
Advanced ChemBlocks
P35039-1G
1-(4-Biphenylyl)cyclopropanecarboxylic acid
93022-07-2 95%
1G
$405 2023-09-15
Aaron
AR01ENNX-5g
1-(4-Biphenylyl)cyclopropanecarboxylic acid
93022-07-2 97%
5g
$941.00 2025-02-11
1PlusChem
1P01ENFL-250mg
1-(4-Biphenylyl)cyclopropanecarboxylic Acid
93022-07-2 97%
250mg
$135.00 2024-04-20
1PlusChem
1P01ENFL-1g
1-(4-Biphenylyl)cyclopropanecarboxylic Acid
93022-07-2 97%
1g
$278.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1576317-1g
1-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid
93022-07-2 98%
1g
¥4214.00 2024-04-25
Enamine
EN300-1862794-0.05g
1-(4-phenylphenyl)cyclopropane-1-carboxylic acid
93022-07-2
0.05g
$827.0 2023-09-18
Enamine
EN300-1862794-0.1g
1-(4-phenylphenyl)cyclopropane-1-carboxylic acid
93022-07-2
0.1g
$867.0 2023-09-18

Additional information on 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid

Introduction to 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid (CAS No. 93022-07-2)

1-(4-phenylphenyl)cyclopropane-1-carboxylic acid, also known by its CAS number 93022-07-2, is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its cyclopropane ring and a carboxylic acid functional group, which are key structural features that contribute to its chemical and biological properties.

The molecular structure of 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring attached to a phenyl-substituted benzene ring, with a carboxylic acid group at the 1-position of the cyclopropane ring. This unique arrangement provides the compound with a combination of aromatic and aliphatic characteristics, making it an interesting subject for both theoretical and applied research.

In the realm of pharmaceutical research, 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological pathways, particularly those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibit potent anti-inflammatory properties, suggesting its potential use in the development of new anti-inflammatory drugs.

Beyond its pharmaceutical applications, 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid has also been investigated for its use in materials science. The rigid structure of the cyclopropane ring and the aromatic substituents make it an attractive candidate for the synthesis of advanced materials with unique mechanical and thermal properties. A notable example is its use in the development of polymer-based materials for electronic applications, where its structural rigidity can enhance the performance and stability of these materials.

The synthesis of 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 4-bromobenzonitrile with cyclopropylmagnesium bromide followed by hydrolysis to form the carboxylic acid. This method provides high yields and good purity, making it suitable for large-scale production. Another synthetic route involves the use of transition-metal-catalyzed cross-coupling reactions, which offer greater flexibility in terms of functional group compatibility and product diversity.

The physical properties of 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid, such as its melting point, solubility, and stability, have been well-characterized. It is typically a white crystalline solid with a melting point ranging from 150 to 155°C. The compound is moderately soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In terms of safety and handling, while 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and disposing of waste according to local environmental guidelines.

The future prospects for 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid are promising. Ongoing research continues to uncover new applications and potential uses for this compound across various industries. For example, recent advances in computational chemistry have enabled more accurate predictions of its behavior in different environments, facilitating the design of more effective derivatives for specific applications.

In conclusion, 1-(4-phenylphenyl)cyclopropane-1-carboxylic acid (CAS No. 93022-07-2) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique molecular structure and favorable physical properties make it an attractive candidate for further research and development. As new insights continue to emerge from ongoing studies, the importance of this compound is likely to grow even further.

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(CAS:93022-07-2)1-(4-phenylphenyl)cyclopropane-1-carboxylic acid
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